molecular formula C10H12F2N2O B2508492 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine CAS No. 2202458-92-0

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine

Cat. No.: B2508492
CAS No.: 2202458-92-0
M. Wt: 214.216
InChI Key: OQOXHVGIYRJANZ-UHFFFAOYSA-N
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Description

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a pyrazine ring substituted with a 3,3-difluorocyclobutyl group and a methoxy group, making it a subject of interest for various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine typically involves the reaction of 3,3-difluorocyclobutanol with 3-methylpyrazine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydride

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted pyrazines

Scientific Research Applications

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine
  • 2-[(3,3-Difluorocyclobutyl)methoxy]benzoic acid
  • 2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine

Uniqueness

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine stands out due to its unique combination of a difluorocyclobutyl group and a pyrazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c1-7-9(14-3-2-13-7)15-6-8-4-10(11,12)5-8/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOXHVGIYRJANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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